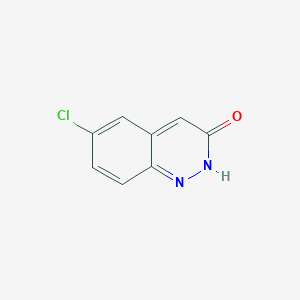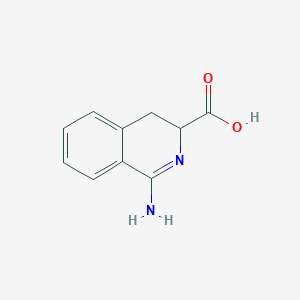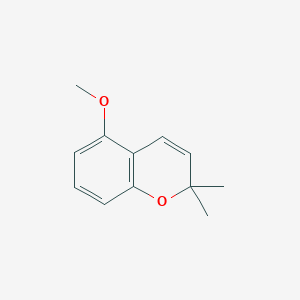![molecular formula C12H13NO B11908863 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-89-6](/img/structure/B11908863.png)
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and pharmaceuticals due to their biological and pharmacological properties. This compound is characterized by a methoxy group at the 6th position and a tetrahydrocyclopenta ring fused to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For instance, the reaction of 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with boron tribromide in dichloromethane at low temperatures, followed by ethanol treatment, yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The Fischer indole synthesis is favored due to its high yield and operational simplicity. The use of microwave irradiation can further enhance reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction in the presence of palladium on carbon and hydrogen gas yields hexahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitronium ions are used for substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Hexahydrocyclopenta[b]indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets. The methoxy group and the indole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can interact with various signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Similar structure with a pyrido ring instead of a cyclopenta ring.
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methoxy group at the 6th position.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
327021-89-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3 |
InChI Key |
VSAFAJXSNSESEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)

![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)








